(3,5,6-Trifluoropyridin-2-yl)acetic acid
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Overview
Description
(3,5,6-Trifluoropyridin-2-yl)acetic acid is an organic compound with the empirical formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of pyridine, where three fluorine atoms are substituted at the 3rd, 5th, and 6th positions of the pyridine ring, and an acetic acid moiety is attached at the 2nd position
Preparation Methods
The synthesis of (3,5,6-Trifluoropyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloropyridine.
Fluorination: The 2-chloropyridine undergoes a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at the 3rd, 5th, and 6th positions of the pyridine ring.
Acetic Acid Introduction: The fluorinated pyridine derivative is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(3,5,6-Trifluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5,6-Trifluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The acetic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
(3,5,6-Trifluoropyridin-2-yl)acetic acid can be compared with other fluorinated pyridine derivatives, such as:
2-(2,4,5-Trifluorophenyl)acetic acid: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical reactivity and biological activity.
2-(Pyridin-2-yl)acetic acid: Lacks fluorine atoms, resulting in different physicochemical properties and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-4(9)7(10)11-5(3)2-6(12)13/h1H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRMAATAYYXEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649275 |
Source
|
Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-11-1 |
Source
|
Record name | 3,5,6-Trifluoro-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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